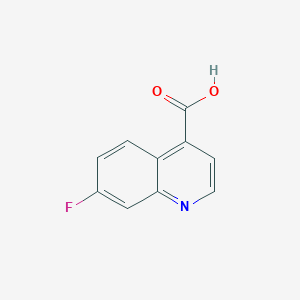

Ácido 7-fluoroquinolina-4-carboxílico

Descripción general

Descripción

7-Fluoroquinoline-4-carboxylic acid (7-FQCA) is a synthetic fluorinated quinoline derivative that has been widely studied in recent years for its various biological activities and potential applications. 7-FQCA is a white to off-white crystalline solid with a melting point of 94-96 °C and is soluble in water. It is a structural analogue of the naturally occurring quinolone antibiotics, which are used to treat bacterial infections. 7-FQCA has been found to possess a wide range of biological activities, including antiviral, antifungal, anti-inflammatory, and anticancer activities.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Los ácidos carboxílicos, incluidos los derivados de fluoroquinolina, se utilizan en la síntesis orgánica para crear respuestas colorimétricas y fluorogénicas. Estos se pueden aplicar en condiciones fisiológicas y como aditivos alimentarios .

Agentes Antibacterianos

Las fluoroquinolonas, una clase de fármacos derivados de los ácidos quinolina carboxílicos, se utilizan como agentes antibacterianos para combatir infecciones. Actúan inhibiendo la ADN girasa y la topoisomerasa IV bacterianas .

Síntesis Asistida por Microondas

Los derivados del ácido quinolina-4-carboxílico se pueden sintetizar utilizando sintetizadores de microondas, que ofrecen ventajas como tiempos de reacción cortos y altos rendimientos. Este método es beneficioso para crear varios derivados de amino-ácido quinolina carboxílico sustituidos .

Investigación Química

Los ácidos quinolina carboxílicos sirven como intermediarios en la investigación química para sintetizar otros compuestos. Son cruciales en el desarrollo de nuevos materiales y el estudio de reacciones químicas .

Análisis Bioquímico

Biochemical Properties

7-Fluoroquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 7-Fluoroquinoline-4-carboxylic acid is with topoisomerase II, an enzyme involved in DNA replication and repair. The compound inhibits the activity of topoisomerase II, leading to the stabilization of the enzyme-DNA complex and preventing the re-ligation of DNA strands. This interaction results in the accumulation of DNA breaks, ultimately leading to cell death .

Cellular Effects

The effects of 7-Fluoroquinoline-4-carboxylic acid on various types of cells and cellular processes are profound. The compound has been shown to induce cytotoxicity in several carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, 7-Fluoroquinoline-4-carboxylic acid has been observed to induce apoptotic DNA fragmentation in MCF-7 and HEK-293 cell lines, confirming its role in promoting apoptosis .

Molecular Mechanism

At the molecular level, 7-Fluoroquinoline-4-carboxylic acid exerts its effects through several mechanisms. The compound binds to the ATPase domain of topoisomerase II, inhibiting its activity and leading to the accumulation of DNA breaks . Additionally, 7-Fluoroquinoline-4-carboxylic acid interacts with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis. These interactions result in the inhibition of cell proliferation and the induction of programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoroquinoline-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 7-Fluoroquinoline-4-carboxylic acid can cause sustained inhibition of cell proliferation and prolonged induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 7-Fluoroquinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, 7-Fluoroquinoline-4-carboxylic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

7-Fluoroquinoline-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 7-Fluoroquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, 7-Fluoroquinoline-4-carboxylic acid binds to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 7-Fluoroquinoline-4-carboxylic acid plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications direct 7-Fluoroquinoline-4-carboxylic acid to specific compartments within the cell, enhancing its efficacy in inhibiting topoisomerase II and inducing apoptosis .

Propiedades

IUPAC Name |

7-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRLJMJLJXBUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594216 | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-03-7 | |

| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

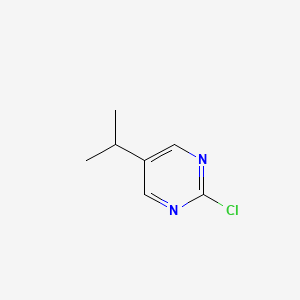

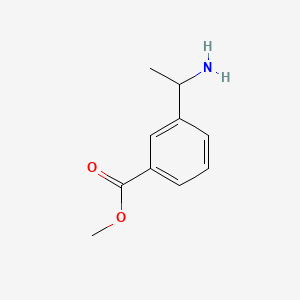

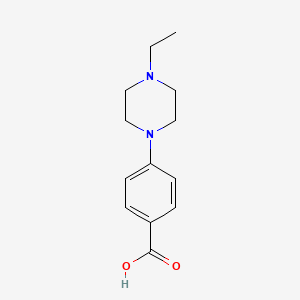

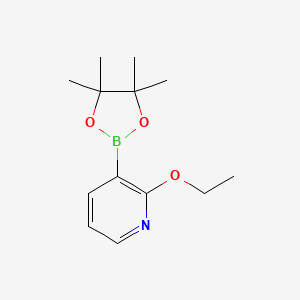

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)